2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts such as anhydrous aluminum chloride and solvents like dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry approaches, such as microwave-induced synthesis and deep eutectic solvents (DES), can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Potassium permanganate for oxidation.
- Sodium borohydride for reduction.
- Alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-trifluoromethylphenyl)acetamide
- 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-trifluoromethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide exhibits unique structural features that enhance its biological activity. The presence of the naphthalen-1-yl group contributes to its higher binding affinity and specificity towards molecular targets .
Properties
CAS No. |
577696-36-7 |
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Molecular Formula |
C27H21N3O2S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C27H21N3O2S/c1-18-13-15-20(16-14-18)30-26(32)22-10-4-5-11-24(22)29-27(30)33-17-25(31)28-23-12-6-8-19-7-2-3-9-21(19)23/h2-16H,17H2,1H3,(H,28,31) |
InChI Key |
DXWFEVFWKPSOTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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